
5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a 4-fluorobenzyl group at position 1, and a carboxamide moiety linked to a 4-fluoro-2-methylphenyl group. Its molecular formula is C₁₈H₁₅F₂N₅O, with a molecular weight of 363.35 g/mol.
Propriétés
IUPAC Name |
5-amino-N-(4-fluoro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-10-8-13(19)6-7-14(10)21-17(25)15-16(20)24(23-22-15)9-11-2-4-12(18)5-3-11/h2-8H,9,20H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNIVNJUWOPJSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is part of a class of compounds known as 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, highlighting its potential applications in pharmacology.
Overview of 1,2,3-Triazoles
1,2,3-Triazoles are five-membered heterocyclic compounds characterized by a nitrogen-rich ring structure. They exhibit a wide range of biological activities, including:
- Anticancer : Inducing apoptosis and cell cycle arrest in various cancer cell lines.
- Antimicrobial : Effective against bacteria and fungi.
- Antiviral : Inhibiting viral replication.
- Neuroprotective : Potentially beneficial in neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity .
The biological activity of this compound can be attributed to its structural features which facilitate interactions with biological targets. The presence of the triazole ring enhances its ability to form hydrogen bonds with enzymes and receptors. For instance:
- Inhibition of AChE : The compound has shown potential in inhibiting AChE, which is crucial for neurotransmitter regulation in the brain .
- Anticancer Activity : Studies indicate that triazole derivatives can induce apoptosis through mechanisms such as mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .
Research Findings
Recent studies have evaluated the efficacy of this compound and related triazoles across various biological assays:
Anticancer Activity
A study on related 1,2,3-triazole compounds demonstrated significant cytotoxic effects against multiple cancer cell lines. The compound's structure was modified to enhance its potency:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
5-amino... | A549 (lung) | 27.89 | Induces apoptosis |
Related Compound | A549 | 8.80 (Chrysin) | Reference for comparison |
The IC50 values indicate that while the compound exhibits promising activity, it remains less potent than established anticancer agents like Chrysin .
Antimicrobial Activity
The antimicrobial properties of triazoles have been well-documented. The compound's ability to inhibit bacterial growth has been explored through various assays:
Pathogen | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
These results suggest that the compound possesses moderate antimicrobial activity, making it a candidate for further development in treating infections .
Case Studies
Several case studies have highlighted the potential applications of triazole derivatives:
- Lung Cancer Treatment : A derivative similar to 5-amino... was shown to synergize with existing treatments like sorafenib, enhancing apoptosis in NSCLC cells by targeting NANOG pathways .
- Neurodegenerative Disorders : Research indicates that triazoles can provide neuroprotective effects by inhibiting AChE and may be beneficial in conditions like Alzheimer's disease .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings
Substituent Effects on Bioactivity :
- Fluorine vs. Chlorine : The 4-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to the 4-chlorobenzyl analog, which may explain its superior pharmacokinetic properties .
- Amide Substituents : The 4-fluoro-2-methylphenyl group in the target compound improves target specificity compared to simpler aryl groups (e.g., 2,4-dimethoxyphenyl), likely due to steric and electronic interactions with hydrophobic protein pockets .
Mechanistic Divergence :
- Compounds with a carbamoylmethyl group at position 1 (e.g., ) inhibit bacterial SOS response via LexA autoproteolysis, while fluorobenzyl-substituted analogs (e.g., the target compound) show antiproliferative effects, suggesting substituent-dependent target pathways .
Synthetic Accessibility: The target compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, a method shared with analogs like 5-amino-1-(4-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .
Table 2: Pharmacological Data for Selected Compounds
Compound | IC₅₀ (LexA Inhibition) | Antiproliferative Activity (GP%) | Solubility (µM) |
---|---|---|---|
This compound | N/A | -13.42% (Renal RXF 393) | 12.5 |
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide | 8.2 µM | N/A | 45.8 |
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | N/A | -27.30% (CNS SNB-75) | 8.3 |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and what factors influence reaction efficiency?
Methodological Answer: The synthesis involves a multi-step process:
- Step 1: Condensation of 4-fluoroaniline derivatives with 4-fluoro-2-methylphenyl isocyanide to form a carboximidoyl chloride intermediate.
- Step 2: Cyclization with sodium azide (1.2 equivalents) under reflux in DMF at 60°C to form the triazole ring. Critical parameters include solvent polarity (DMF enhances intermediate solubility), temperature control (±2°C for reproducibility), and azide stoichiometry to avoid byproducts. Yield optimization requires HPLC monitoring of intermediate purity (≥95%) before cyclization .
Table 1: Reaction Optimization Parameters
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Solvent | DMF | 78% yield |
Temperature | 60°C | Minimal decomposition |
Sodium Azide Ratio | 1.2:1 | 90% conversion |
Q. How is the structural characterization of this compound validated in academic research?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorobenzyl protons at δ 7.25–7.35 ppm, triazole NH₂ at δ 6.80 ppm).
- X-ray Crystallography: SHELXL refines crystal structures to determine bond lengths (e.g., C–F bond: 1.34 Å) and dihedral angles (triazole ring planarity ≤5° deviation). WinGX generates ORTEP diagrams for anisotropic displacement validation .
- High-Resolution Mass Spectrometry (HRMS): Exact mass (C₁₇H₁₄F₂N₅O) should match theoretical m/z 311.31 within 3 ppm error .
Advanced Research Questions
Q. How can researchers address low aqueous solubility during in vitro biological assays?
Methodological Answer: Strategies include:
- Structural Modifications: Introduce hydrophilic groups (e.g., –OH or –SO₃H) at the 4-fluorobenzyl position. Analog studies show a 3-fold solubility increase with pyridinyl substitution (0.15 mg/mL → 0.45 mg/mL) without compromising HDAC inhibition .
- Formulation: Use co-solvents (e.g., 10% DMSO/PBS) or cyclodextrin encapsulation (e.g., β-cyclodextrin at 1:2 molar ratio) to enhance dissolution. Dynamic light scattering (DLS) confirms nanoparticle stability (PDI <0.2) .
Table 2: Solubility Enhancement Strategies
Approach | Solubility (mg/mL) | Bioactivity Retention |
---|---|---|
DMSO/PBS (10%) | 0.32 | 88% COX-2 inhibition |
β-Cyclodextrin | 1.05 | 94% HDAC inhibition |
Q. How can contradictory data regarding dual COX-2/HDAC inhibition profiles be resolved methodologically?
Methodological Answer: Resolve conflicts via:
- Enzyme Kinetics: Measure Kₘ and Vₘₐₓ under varying substrate concentrations. A >50% reduction in Vₘₐₓ for HDACs (vs. COX-2) indicates non-competitive inhibition.
- Cellular Thermal Shift Assay (CETSA): Incubate HeLa cells with the compound (10 µM, 1 hr) and monitor target protein stabilization at 42–55°C. HDAC2 stabilization (ΔTₘ +4°C) vs. no COX-2 shift confirms selectivity .
- CRISPR Knockout Models: HDAC1/COX-2 KO cells show restored viability only in COX-2 KO, confirming HDAC-specific cytotoxicity .
Q. What computational approaches predict binding modes with HDAC isoforms, and how do they inform analog design?
Methodological Answer:
- Molecular Docking (AutoDock Vina): The 4-fluorobenzyl group forms π-π interactions with HDAC1’s Phe150 (binding energy: −9.2 kcal/mol). The carboxamide hydrogen-bonds to Asp99 (distance: 2.1 Å), critical for inhibition .
- Molecular Dynamics (GROMACS): Simulate 100 ns trajectories to assess complex stability (RMSD <2.0 Å). Mutagenesis (F150A) reduces binding affinity by 60%, validating predictions .
Table 3: Key Binding Interactions
Residue | Interaction Type | Energy Contribution |
---|---|---|
Phe150 (HDAC1) | π-π stacking | −4.8 kcal/mol |
Asp99 (HDAC1) | H-bond | −3.1 kcal/mol |
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